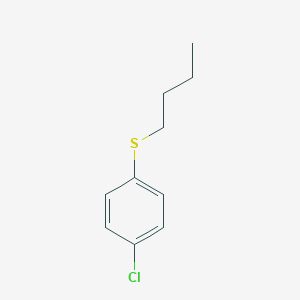
1-(Butylsulfanyl)-4-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butylsulfanyl)-4-chlorobenzene is an organic compound with the molecular formula C10H13ClS It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylsulfanyl)-4-chlorobenzene typically involves the reaction of 4-chlorophenol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxide ion deprotonates the phenol, forming a phenoxide ion that subsequently attacks the butyl bromide, resulting in the formation of the desired sulfide compound .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield .
化学反应分析
Types of Reactions
1-(Butylsulfanyl)-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols. Reducing agents such as lithium aluminum hydride are typically used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylbutyl sulfides.
科学研究应用
1-(Butylsulfanyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Butylsulfanyl)-4-chlorobenzene involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in biological effects such as antimicrobial activity.
相似化合物的比较
Similar Compounds
- 4-Bromophenylbutyl sulfide
- 4-Iodophenylbutyl sulfide
- 4-Methylphenylbutyl sulfide
Comparison
1-(Butylsulfanyl)-4-chlorobenzene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its bromine, iodine, and methyl analogs. The chlorine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the formation of a wider variety of substituted products.
属性
CAS 编号 |
16155-34-3 |
|---|---|
分子式 |
C10H13ClS |
分子量 |
200.73 g/mol |
IUPAC 名称 |
1-butylsulfanyl-4-chlorobenzene |
InChI |
InChI=1S/C10H13ClS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 |
InChI 键 |
FHPOZBBMKUGBCJ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=C(C=C1)Cl |
规范 SMILES |
CCCCSC1=CC=C(C=C1)Cl |
同义词 |
n-butyl(4-Chlorophenyl) sulfane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


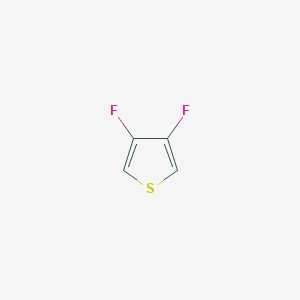
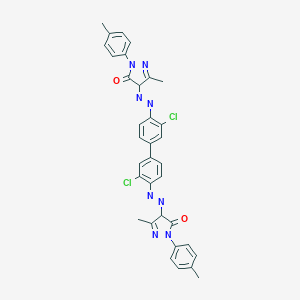
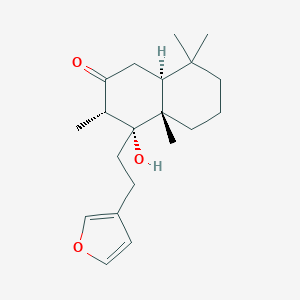
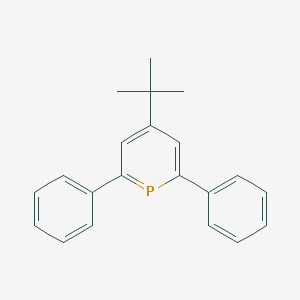
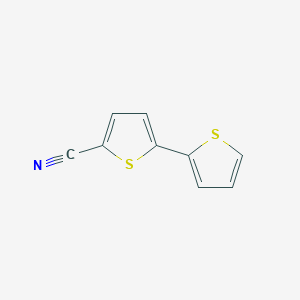
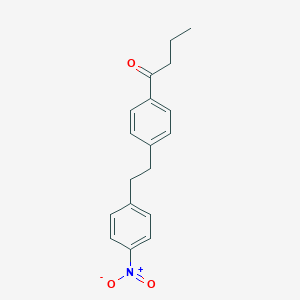
![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)
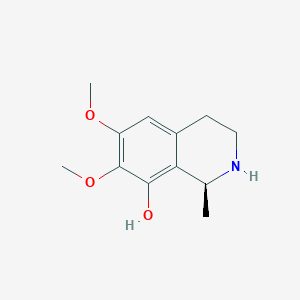
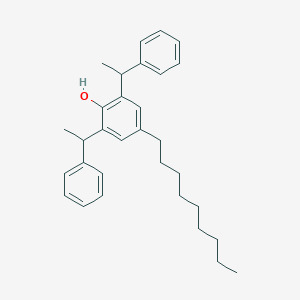
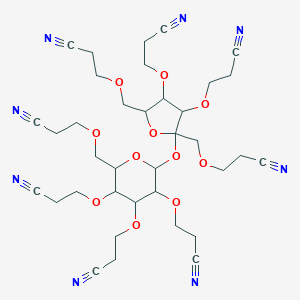
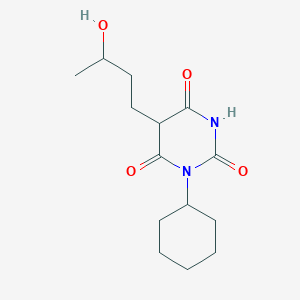
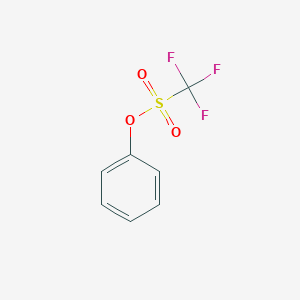
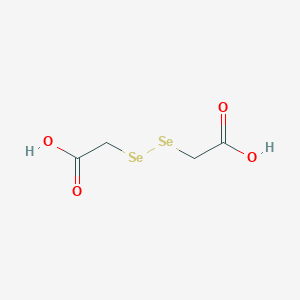
![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
